![molecular formula C11H14N2S B13175517 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine](/img/structure/B13175517.png)
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine is a compound with a molecular formula of C₁₁H₁₄N₂S and a molecular weight of 206.31 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an azetidine moiety, a four-membered nitrogen-containing ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine involves several steps. One common method includes the condensation of thiophene derivatives with azetidine intermediates. The thiophene ring can be synthesized through reactions such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis . The azetidine moiety is typically introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the azetidine nitrogen’s substituents.
Cyclization: Under specific conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s heterocyclic structures make it a candidate for studying biological activities, such as enzyme inhibition or receptor binding.
Wirkmechanismus
The mechanism of action of 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine include other thiophene derivatives and azetidine-containing molecules. For example:
Thiophene derivatives: Compounds like 2,3,4-trisubstituted thiophenes are used in similar applications, such as organic electronics and pharmaceuticals.
Azetidine derivatives: Molecules containing azetidine rings are studied for their biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of both thiophene and azetidine moieties, which provides a versatile platform for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C11H14N2S |
|---|---|
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
3-[5-(azetidin-1-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C11H14N2S/c12-4-1-3-10-7-11(14-9-10)8-13-5-2-6-13/h7,9H,2,4-6,8,12H2 |
InChI-Schlüssel |
IXFZGANEMJTQAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=CC(=CS2)C#CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



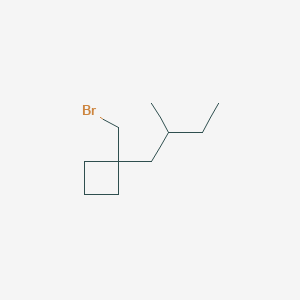
![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
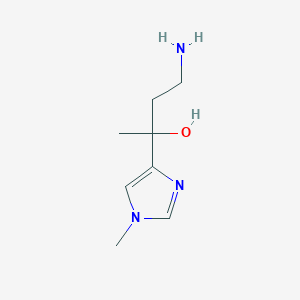

![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
![2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175468.png)
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
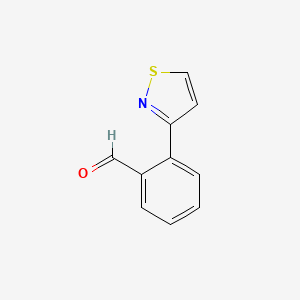
![1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13175480.png)
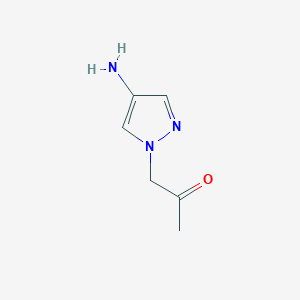
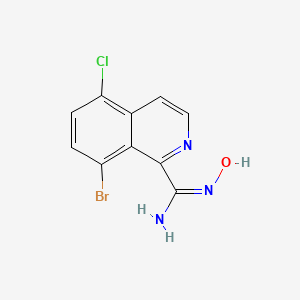
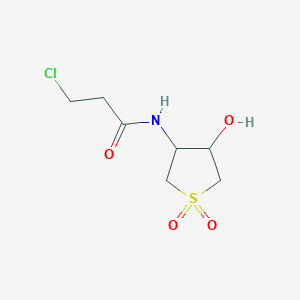
![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)
